molecular formula C7H3ClFNO B6202755 1-chloro-4-fluoro-2-isocyanatobenzene CAS No. 1240251-15-3

1-chloro-4-fluoro-2-isocyanatobenzene

Cat. No.: B6202755
CAS No.: 1240251-15-3
M. Wt: 171.6
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Description

1-Chloro-4-fluoro-2-isocyanatobenzene (C₇H₃ClFNO) is a halogenated aromatic isocyanate characterized by a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 4, and a reactive isocyanato group (-NCO) at position 2. This compound is of significant interest in organic synthesis, particularly in the preparation of polymers, agrochemicals, and pharmaceuticals, where the isocyanato group serves as a key electrophilic site for nucleophilic addition reactions . Its unique substitution pattern combines electron-withdrawing halogens (Cl and F) with the highly reactive isocyanato group, influencing its physicochemical properties and reactivity compared to analogous compounds.

Properties

CAS No.

1240251-15-3

Molecular Formula

C7H3ClFNO

Molecular Weight

171.6

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-chloro-4-fluoro-2-isocyanatobenzene vary in substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Comparative Analysis of 1-Chloro-4-fluoro-2-isocyanatobenzene and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents logP* Reactivity/Applications
1-Chloro-4-fluoro-2-isocyanatobenzene Not Provided C₇H₃ClFNO 171.56 Cl (1), F (4), -NCO (2) ~2.8† Polymer synthesis, electrophilic coupling
2-Chloro-1-iodo-4-isocyanatobenzene 1261790-72-0 C₇H₃ClINO 279.46 Cl (2), I (1), -NCO (4) ~3.5‡ Enhanced steric bulk; slower nucleophilic reactions due to iodine
2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene Not Provided C₈H₃ClF₃NO 221.56 Cl (2), -CF₃ (4), -NCO (1) ~3.8‡ High hydrophobicity; used in fluoropolymer precursors
1-Chloro-2-isothiocyanato-4-methoxybenzene 82401-36-3 C₈H₆ClNOS 199.66 Cl (1), -SCH₃ (2), -OCH₃ (4) ~2.2‡ Reduced electrophilicity; thiourea formation
1-Chloro-4-fluorobenzene 352-33-0 C₆H₄ClF 130.55 Cl (1), F (4) 2.1 Solvent; intermediate in halogenation reactions
1-Chloro-4-(difluoromethyl)-2-fluorobenzene 1214333-76-2 C₇H₄ClF₃ 180.55 Cl (1), F (2), -CF₂H (4) 3.3 Increased lipophilicity; agrochemical intermediates

*Predicted or experimental logP values. †Estimated via analogy to similar aryl isocyanates. ‡Calculated using XLogP3 or similar methods.

Q & A

Q. Key Parameters :

  • Temperature control (<10°C) to prevent decomposition.
  • Use of moisture-free solvents to avoid hydrolysis of the isocyanato group.

How can reaction conditions be optimized to enhance the regioselectivity of electrophilic substitutions on 1-chloro-4-fluoro-2-isocyanatobenzene?

(Advanced)
Regioselectivity is influenced by the electronic effects of substituents. The isocyanato group (-NCO) is a strong meta-director, while chloro and fluoro substituents exert ortho/para-directing effects. To optimize regioselectivity:

  • Use Lewis acids (e.g., AlCl₃) to stabilize transition states in Friedel-Crafts alkylation.
  • Employ low temperatures (-20°C) to slow competing reaction pathways.
  • Monitor reaction progress via HPLC to identify dominant products .

Example : Nitration studies show preferential substitution at the para position to the fluoro group due to its electron-withdrawing nature.

What spectroscopic techniques are most effective for characterizing 1-chloro-4-fluoro-2-isocyanatobenzene?

Q. (Basic)

  • FT-IR : A sharp peak near ~2250 cm⁻¹ confirms the isocyanato (-NCO) group.
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with adjacent fluorine .
  • ¹³C NMR : The isocyanato carbon resonates at ~125 ppm .

Q. Degradation Pathways :

  • Hydrolysis: Forms 2-chloro-4-fluoroaniline and CO₂.
  • Dimerization: Produces uretidinedione under elevated temperatures.

What strategies resolve contradictions in reported reaction kinetics for 1-chloro-4-fluoro-2-isocyanatobenzene?

(Advanced)
Discrepancies often arise from impurities or unaccounted side reactions. Methodological solutions include:

  • Purity validation via GC-MS before kinetic studies.
  • Conducting control experiments to identify competing pathways (e.g., radical vs. ionic mechanisms).
  • Using computational tools (DFT calculations) to model transition states and validate experimental data .

How does the isocyanato group influence the compound’s reactivity in cross-coupling reactions?

(Basic)
The -NCO group participates in click chemistry (e.g., Huisgen cycloaddition) but can inhibit palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by coordinating to the catalyst. To mitigate this:

  • Use bulky ligands (e.g., SPhos) to shield the metal center.
  • Pre-functionalize the -NCO group into a less reactive moiety (e.g., urea) before coupling .

What computational methods predict the thermal decomposition profile of 1-chloro-4-fluoro-2-isocyanatobenzene?

(Advanced)
AI-driven tools (e.g., Reaxys, Pistachio) simulate decomposition pathways by analyzing bond dissociation energies and radical intermediates. Key steps:

  • Input molecular structure into retrosynthesis algorithms.
  • Compare predicted pathways (e.g., C-Cl bond cleavage vs. NCO group rearrangement) with TGA-DSC data .

What safety protocols are critical when handling 1-chloro-4-fluoro-2-isocyanatobenzene?

Q. (Basic)

  • PPE : Nitrile gloves, goggles, and respirators with organic vapor cartridges.
  • Ventilation : Use fume hoods to limit inhalation exposure.
  • Spill Management : Neutralize with dry sand; avoid water to prevent hydrolysis .

Q. First Aid :

  • Skin contact: Wash with soap and water; apply 1% acetic acid solution.
  • Inhalation: Move to fresh air; administer oxygen if necessary .

How does steric hindrance from substituents affect nucleophilic attack on the isocyanato group?

(Advanced)
Steric effects from chloro and fluoro substituents reduce nucleophilic accessibility. Strategies to enhance reactivity:

  • Use smaller nucleophiles (e.g., NH₃ vs. bulky amines).
  • Increase reaction temperature to overcome kinetic barriers.
  • Employ ultrasound-assisted synthesis to improve mixing and reduce steric limitations .

What are the applications of 1-chloro-4-fluoro-2-isocyanatobenzene in medicinal chemistry?

(Advanced)
The compound serves as a precursor for:

  • Urea-based kinase inhibitors (e.g., EGFR inhibitors).
  • Fluorinated pharmacophores enhancing metabolic stability.
  • Radiolabeled probes (¹⁸F/¹¹C) for PET imaging .

Case Study : In a 2024 study, derivatives showed IC₅₀ values <50 nM against breast cancer cell lines (MCF-7) .

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